Triflate de méthyle-d3

Vue d'ensemble

Description

Methyl-d3 triflate, also known as methyl trifluoromethanesulfonate, is a compound that has been extensively studied due to its importance in various chemical reactions and applications. It is particularly valuable in the pharmaceutical industry for the incorporation of deuterium atoms into organic molecules, which is useful for tracing drug molecules without significantly altering their structure or function .

Synthesis Analysis

The synthesis of methyl-d3 triflate analogs has been achieved through various methods. A robust d3-methylating agent, DMTT, was developed to selectively d3-methylate complex molecules with high-level deuterium incorporation . Additionally, methyl trifluoromethanethiosulfonate, a thiosulfonate derivative, was synthesized and characterized, providing insights into the reactivity-structure connection of related compounds . Electrochemical deuteration has also been reported as a method to convert aromatic trifluoromethyl groups to methyl-d3 groups using deuterium water .

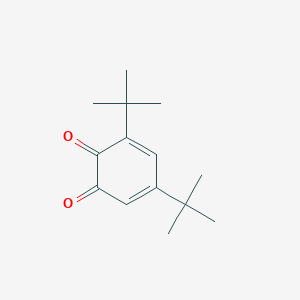

Molecular Structure Analysis

The molecular structure of methyl triflate has been investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation with specific dihedral angles . Theoretical and experimental studies have also been conducted on related compounds, such as methyl trifluoromethanethiosulfonate, to understand the conformational preferences and the role of electron delocalization in their reactivity .

Chemical Reactions Analysis

Methyl triflate has been compared with methyl iodide as a labeled precursor in the synthesis of PET radioligands, demonstrating its compatibility with low concentrations of aqueous sodium hydroxide for 11C-methylation of amide and thiol functions . The compound has also been used in the facile formation of 2,5-anhydro sugars by ring contraction in methyl hexopyranoside 2-triflates under conditions of nucleophilic displacement .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl triflate and its derivatives have been characterized through various spectroscopic methods, including NMR and vibrational spectroscopy . Methylsulphur trifluoride, a related compound, has been synthesized and characterized, displaying properties similar to SF4 and functioning as a fluoride ion donor . Transition metal complexes with methyl triflate have also been synthesized, providing insights into the reactivity and coordination behavior of these compounds .

Applications De Recherche Scientifique

Réactif de méthylation en synthèse organique

Le triflate de méthyle-d3 est un puissant réactif de méthylation utilisé dans les préparations synthétiques de composés organiques . Il est utilisé pour introduire un groupe méthyle dans une molécule, ce qui peut modifier considérablement les propriétés et la réactivité de la molécule.

Réactif de marquage

Le this compound a été largement utilisé comme réactif de marquage pour divers composés, tels que les protéines, les acides nucléiques et les glucides . Les composés marqués présentent une facilité de détection et de quantification grâce à l'application de la spectrométrie de masse .

Spectrométrie de masse

Le mécanisme d'action du this compound implique la substitution d'un atome d'hydrogène par un atome de deutérium dans le composé cible . Ce processus de marquage n'affecte pas les propriétés chimiques et physiques du composé, mais il entraîne une augmentation de trois unités de masse atomique . Cette modification subtile permet une détection et une quantification efficaces du composé marqué par spectrométrie de masse .

Synthèse de liquides ioniques triflates

Ces liquides ioniques ont une large gamme d'applications, y compris comme solvants pour les réactions chimiques et dans les dispositifs électrochimiques .

Recherche et développement

En raison de ses propriétés uniques, le this compound est souvent utilisé dans les laboratoires de recherche et développement. Il est utilisé dans l'étude des mécanismes réactionnels, le développement de nouvelles méthodologies synthétiques et la synthèse de nouveaux composés .

Marquage isotopique

Le this compound est utilisé dans le marquage isotopique, une technique utilisée dans la recherche chimique et biochimique. Le marquage isotopique implique la substitution d'un ou de plusieurs atomes dans une molécule par un atome du même élément chimique mais d'un isotope différent

Mécanisme D'action

Target of Action

Methyl-d3 triflate, also known as Methyl-d3 trifluoromethane sulfonate, is a methylating reagent used in synthetic preparations of organic compounds . Its primary targets are organic compounds that require methylation, including diverse compounds such as proteins, nucleic acids, and carbohydrates .

Mode of Action

The mechanism of action of Methyl-d3 triflate involves the substitution of a hydrogen atom with a deuterium atom within the target compound . This labeling process leaves the chemical and physical properties of the compound largely unaffected, but it results in an increase of three atomic mass units . This subtle alteration allows for effective detection and quantification of the labeled compound via mass spectrometry, facilitating valuable insights in scientific research .

Result of Action

The primary result of Methyl-d3 triflate’s action is the methylation of target compounds, which can facilitate their detection and quantification via mass spectrometry . This can provide valuable insights in scientific research, particularly in the study of the target compounds’ roles and functions in various biological processes.

Action Environment

The efficacy and stability of Methyl-d3 triflate can be influenced by various environmental factors. For instance, it’s recommended to be stored at a temperature of 2-8°C , suggesting that temperature can affect its stability Furthermore, its reactivity may be influenced by the pH and the presence of other chemicals in the reaction environment.

Safety and Hazards

Thermal decomposition can lead to the release of irritating gases and vapors. The product causes burns of eyes, skin, and mucous membranes. It is flammable, and containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back .

Orientations Futures

Metal triflates have shown a large variety of possibilities as catalysts in organic reactions. Some selected examples of their catalytic activity, in particular in C−O and C−C bond formation are presented . This suggests that Methyl-d3 triflate could potentially be used in a wide range of organic reactions in the future.

Propriétés

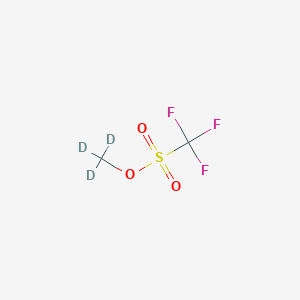

IUPAC Name |

trideuteriomethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDBPQYVWXNSJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

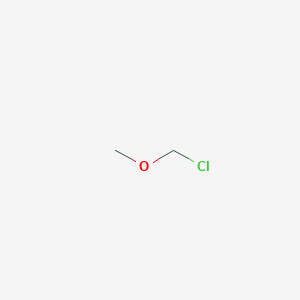

Canonical SMILES |

COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583675 | |

| Record name | (~2~H_3_)Methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73900-07-9 | |

| Record name | (~2~H_3_)Methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73900-07-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)

![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)